2-(2,5-Dimethylphenyl)oxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)oxirane typically involves the epoxidation of 2,5-dimethylstyrene. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more robust oxidizing agents and continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts such as titanium silicalite-1 (TS-1) in combination with hydrogen peroxide can also be employed to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Peracids like mCPBA, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethylphenyl)oxirane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, including the formation of diols, alcohols, and substituted products .
Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and nucleophiles, through its reactive oxirane ring. The pathways involved typically include nucleophilic attack on the oxirane ring, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
- 2-(2,4-Dimethylphenyl)oxirane
- 2-(3,5-Dimethylphenyl)oxirane
- 2-(2,6-Dimethylphenyl)oxirane
Comparison: 2-(2,5-Dimethylphenyl)oxirane is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different reactivity patterns and selectivity due to steric and electronic effects .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKKTRTYSFKBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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